molecular formula C8H13N3O B12292065 4-(1H-pyrazol-4-yloxy)piperidine

4-(1H-pyrazol-4-yloxy)piperidine

Cat. No.: B12292065
M. Wt: 167.21 g/mol
InChI Key: YCHSARQSOQXRNB-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yloxy)piperidine is an organic compound that features a piperidine ring bonded to a pyrazole ring through an oxygen atom. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. It is known for its stability and reactivity, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yloxy)piperidine typically involves the reaction of a piperidine derivative with a pyrazole derivative under specific conditions. One common method involves the use of 4-hydroxypiperidine and 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

4-(1H-pyrazol-4-yloxy)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.

    4-(1H-pyrazol-4-yl)benzene: Contains a benzene ring in place of the piperidine ring.

    4-(1H-pyrazol-4-yl)morpholine: Features a morpholine ring instead of a piperidine ring.

Uniqueness

4-(1H-pyrazol-4-yloxy)piperidine is unique due to the presence of both a piperidine and a pyrazole ring, which imparts distinct chemical and biological properties. The combination of these two rings allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(1H-pyrazol-4-yloxy)piperidine

InChI

InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)12-8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11)

InChI Key

YCHSARQSOQXRNB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CNN=C2

Origin of Product

United States

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